An In-depth Technical Guide to Acid-PEG4-C2-Boc for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Acid-PEG4-C2-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction: Acid-PEG4-C2-Boc is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug discovery. This molecule incorporates a carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG4 moiety enhances aqueous solubility and minimizes immunogenicity of the conjugate, while the terminal functional groups offer orthogonal reactivity for the sequential attachment of different molecules. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts and Applications
Acid-PEG4-C2-Boc is a valuable tool for constructing complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1] Its primary application lies in its role as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand in a PROTAC. The PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG4 chain provides the optimal length and spatial orientation to enable the formation of a stable ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.[2] Specifically, Acid-PEG4-C2-Boc has been identified as a linker for the synthesis of PROTACs targeting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[2][3]
Physicochemical and Quantitative Data
A summary of the key quantitative data for Acid-PEG4-C2-Boc is presented in the table below. This information has been compiled from various chemical suppliers and technical datasheets.
| Property | Value | Source(s) |
| Chemical Name | 1-(1,1-Dimethylethyl) 4,7,10,13-tetraoxahexadecanedioate | Ambeed, ChemicalBook |
| Synonyms | Acid-PEG4-t-butyl ester, COOH-PEG4-OtBu, Acid-PEG4-C2-Boc | Ambeed, Biopharma PEG, ChemicalBook |
| CAS Number | 1835759-85-7 | Ambeed, Biopharma PEG, ChemicalBook |
| Molecular Formula | C16H30O8 | Ambeed, Biopharma PEG, ChemicalBook |
| Molecular Weight | 350.40 g/mol | Ambeed, Biopharma PEG, ChemicalBook |
| Appearance | Liquid or Solid | MedChemExpress, Ambeed |
| Purity | ≥95% to >98% | MedChemExpress, Biopharma PEG |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Exhibits some aqueous solubility due to the PEG chain. | BenchChem |
| Storage Conditions | Store at -20°C under an inert atmosphere for long-term storage. May be shipped at room temperature in the continental US. | MedChemExpress, BenchChem |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in the synthesis of a PROTAC using Acid-PEG4-C2-Boc. These protocols are based on established procedures for similar bifunctional linkers.
Protocol 1: Amide Coupling of a Ligand to Acid-PEG4-C2-Boc
This protocol describes the coupling of the carboxylic acid of Acid-PEG4-C2-Boc to a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand.
Materials:
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Amine-functionalized POI or E3 ligase ligand
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Acid-PEG4-C2-Boc
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
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Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
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Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of Acid-PEG4-C2-Boc (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the amine-functionalized ligand in the Coupling Buffer to a final concentration of 1-5 mg/mL.
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-
Activation of Acid-PEG4-C2-Boc:
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In a separate tube, add the desired amount of the Acid-PEG4-C2-Boc stock solution.
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Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS (relative to the linker).
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Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
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-
Conjugation Reaction:
-
Immediately add the freshly activated Acid-PEG4-C2-Boc solution to the ligand solution. A 5- to 20-fold molar excess of the linker is a common starting point and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Purify the resulting Boc-protected ligand-linker conjugate using SEC or dialysis to remove excess reagents.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected ligand-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
If the conjugate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2-5% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by analytical HPLC and mass spectrometry.
-
-
Precipitation and Washing:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Add cold diethyl ether to the residue to precipitate the deprotected conjugate.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
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Protocol 3: Final PROTAC Synthesis
This protocol describes the coupling of the deprotected ligand-linker intermediate with the second ligand (containing a carboxylic acid).
Materials:
-
Deprotected ligand-linker intermediate
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Carboxylic acid-functionalized ligand (POI or E3 ligase)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
Procedure:
-
Activation of the Second Ligand:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add a solution of the deprotected ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the activated second ligand solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
-
Purification:
-
Quench the reaction with water and purify the crude PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism. A PROTAC utilizing Acid-PEG4-C2-Boc would target mTOR for degradation, thereby inhibiting this pathway.
Caption: PI3K/AKT/mTOR pathway and PROTAC-mediated degradation of mTOR.
General PROTAC Synthesis Workflow
This diagram outlines the general workflow for the synthesis of a PROTAC using Acid-PEG4-C2-Boc.
Caption: General workflow for PROTAC synthesis using Acid-PEG4-C2-Boc.
